4-ethylsulfanylpyridine
Overview
Description
4-ethylsulfanylpyridine is an organic compound with the molecular formula C7H9NS It is a derivative of pyridine, where an ethylthio group is attached to the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-ethylsulfanylpyridine can be synthesized through several methods. One common approach involves the reaction of pyridine with ethylthiol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the hydrogen atom at the fourth position of the pyridine ring by the ethylthio group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, catalysts may be employed to accelerate the reaction and improve selectivity.
Chemical Reactions Analysis
Types of Reactions: 4-ethylsulfanylpyridine undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ethylthio group can be substituted by other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-ethylsulfanylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-ethylsulfanylpyridine involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects. In industrial applications, its mechanism as a corrosion inhibitor involves the adsorption of the compound onto metal surfaces, forming a protective layer that prevents corrosion .
Comparison with Similar Compounds
Pyridine: The parent compound of 4-ethylsulfanylpyridine, with a simpler structure lacking the ethylthio group.
4-Methylpyridine: Similar to this compound but with a methyl group instead of an ethylthio group.
4-(Methylthio)pyridine: Contains a methylthio group instead of an ethylthio group.
Uniqueness: this compound is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other pyridine derivatives may not be as effective.
Properties
IUPAC Name |
4-ethylsulfanylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-2-9-7-3-5-8-6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHHGWBSZFCEPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80159888 | |
Record name | Pyridine, 4-(ethylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80159888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13669-34-6 | |
Record name | Pyridine, 4-(ethylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 4-(ethylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80159888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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